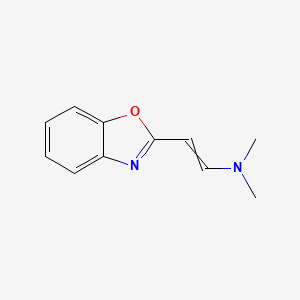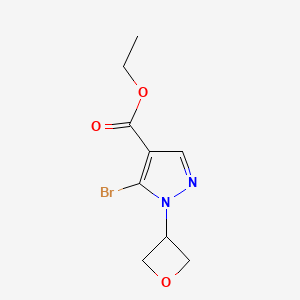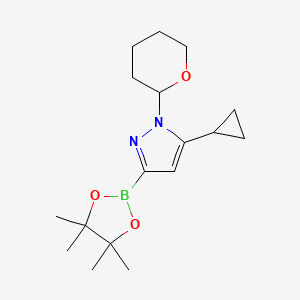
5-Bromo-2-chloro-6-methoxynicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-6-methoxy-3-pyridinecarboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-6-methoxy-3-pyridinecarboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of a pyridine derivative, followed by the introduction of a methoxy group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-chloro-6-methoxy-3-pyridinecarboxylic acid may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
5-Bromo-2-chloro-6-methoxy-3-pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl boronic acid can yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学的研究の応用
5-Bromo-2-chloro-6-methoxy-3-pyridinecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 5-Bromo-2-chloro-6-methoxy-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups allows it to participate in various chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Similar in structure but lacks the methoxy group.
2-Bromo-5-chloronicotinic acid: Another pyridinecarboxylic acid with different substitution patterns.
5-Bromo-2-methoxypyridine-3-carboxylic acid: Similar but with different positioning of the functional groups.
Uniqueness
5-Bromo-2-chloro-6-methoxy-3-pyridinecarboxylic acid is unique due to its specific combination of bromine, chlorine, and methoxy groups attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C7H5BrClNO3 |
|---|---|
分子量 |
266.47 g/mol |
IUPAC名 |
5-bromo-2-chloro-6-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-6-4(8)2-3(7(11)12)5(9)10-6/h2H,1H3,(H,11,12) |
InChIキー |
KWWCOMPDPRANGP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=N1)Cl)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)

![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)





![Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13933095.png)

